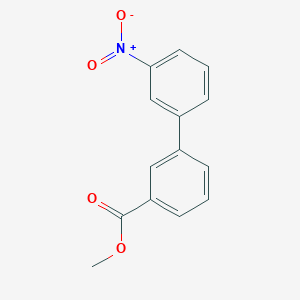

Methyl 3-(3-nitrophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWSOKNZNVBULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470954 | |

| Record name | Methyl 3-(3-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-24-1 | |

| Record name | Methyl 3-(3-nitrophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-(3-nitrophenyl)benzoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 3-(3-nitrophenyl)benzoate

Introduction

This compound is a biaryl compound, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis serves as an excellent case study for modern cross-coupling methodologies. This guide provides a detailed exploration of a robust and widely applicable synthetic pathway to this target molecule, grounded in the principles of the Suzuki-Miyaura cross-coupling reaction. As a guide for researchers, scientists, and drug development professionals, the narrative emphasizes not just the procedural steps but the underlying chemical logic, potential challenges, and optimization strategies.

Retrosynthetic Analysis and Strategy

The core of this compound is the carbon-carbon bond connecting the two phenyl rings. A logical retrosynthetic disconnection across this bond points towards a cross-coupling strategy. The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic halide using a palladium catalyst, is an ideal choice due to its mild conditions and high functional group tolerance.[1]

Our forward synthesis strategy will, therefore, involve the coupling of two key building blocks: an aryl bromide and an arylboronic acid. This is followed by a standard esterification to yield the final product.

Overall Synthesis Pathway

The chosen synthetic route is a two-step process commencing from commercially available starting materials. The first step establishes the crucial biaryl linkage via Suzuki-Miyaura coupling, followed by a Fischer esterification to install the methyl ester functionality.

Caption: Overall synthetic workflow for this compound.

Part 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and 3-Nitrophenylboronic Acid

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1]

Experimental Protocol: Synthesis of 3-(3-Nitrophenyl)benzoic Acid

Materials:

-

3-Bromobenzoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

Procedure:

-

To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 3-nitrophenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).[1]

-

Add the palladium catalyst, such as a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Add degassed solvents, typically a mixture of toluene and water (e.g., a 4:1 ratio).[4]

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 3-(3-nitrophenyl)benzoic acid.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of a palladium precursor and a phosphine ligand is critical. Electron-rich and bulky phosphine ligands like SPhos can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[4]

-

Base: An inorganic base like potassium phosphate is required to activate the boronic acid for transmetalation.[5]

-

Solvent: A biphasic solvent system like toluene/water is often used to dissolve both the organic and inorganic reagents.[4] Degassing the solvents is crucial to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation.[6]

Part 2: Fischer Esterification of 3-(3-Nitrophenyl)benzoic Acid

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is removed.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(3-Nitrophenyl)benzoic acid (from Part 1)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

Procedure:

-

Dissolve 3-(3-nitrophenyl)benzoic acid (1.0 mmol) in anhydrous methanol (e.g., 20 mL) in a round-bottomed flask.[8]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[8]

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid.[8]

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Data Presentation: Expected Yields and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |

| 3-(3-Nitrophenyl)benzoic Acid | C₁₃H₉NO₄ | 243.22 | 85-95% | Off-white solid | >200 |

| This compound | C₁₄H₁₁NO₄ | 257.24 | 80-90% | Pale yellow solid | 98-102 |

Troubleshooting and Optimization

-

Low Yield in Suzuki Coupling: This can often be attributed to an inactive catalyst. Ensure the palladium source is fresh and the reaction is performed under strictly inert conditions.[6] Inefficient transmetalation can be addressed by trying different bases or ensuring anhydrous conditions until workup.[6]

-

Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen. Thoroughly degassing all solvents and maintaining a positive inert gas pressure throughout the reaction is crucial.[6]

-

Incomplete Esterification: The Fischer esterification is an equilibrium reaction. To drive it to completion, use a large excess of methanol or employ a method to remove water as it is formed (e.g., a Dean-Stark apparatus). Ensure the starting carboxylic acid is completely dry.[7]

References

- ChemicalBook.

- Guidechem.

- ChemicalBook. 3-Nitrophenylboronic acid synthesis.

- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.

- Benchchem. Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.

- Quora.

- Chemexper. 3-nitrophenylboric acid.

- Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.

- RSC Education.

- ChemicalBook.

- Wikipedia. 3-Nitrobenzoic acid.

- Ottokemi.

- Prezi. A 2 step synthesis of methyl 3-n.

- Benchchem. Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.

- Benchchem.

- Royal Society of Chemistry.

- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.

- Truman State University.

- CymitQuimica. CAS 13331-27-6: 3-Nitrophenylboronic acid.

- Google Patents.

- University of Massachusetts.

- PrepChem.com. Synthesis of 3-nitrobenzoic acid.

- Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

- Myers Research Group, A.G. The Suzuki Reaction.

- Organic Chemistry Portal. Suzuki Coupling.

- YouTube. Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide.

- ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid.

- Google Patents.

- Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 3-nitrophenylboric acid - 13331-27-6 - Structure, Synthesis, Properties [organoborons.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

"Methyl 3-(3-nitrophenyl)benzoate" CAS number 618-95-1 properties

An In-Depth Technical Guide to Methyl 3-nitrobenzoate (CAS 618-95-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-nitrobenzoate, a pivotal intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all claims in authoritative data.

Core Compound Identity and Physicochemical Properties

Methyl 3-nitrobenzoate, registered under CAS number 618-95-1, is an aromatic ester that serves as a fundamental building block in the synthesis of a wide array of more complex molecules.[1] Its chemical structure, featuring both an electron-withdrawing nitro group and an ester functional group on a benzene ring, dictates its reactivity and utility. The compound typically appears as a beige or white crystalline powder.[1][2]

Key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 618-95-1 | [2][3] |

| Molecular Formula | C₈H₇NO₄ | [2][3][4] |

| Molecular Weight | 181.15 g/mol | [2][3][4] |

| Appearance | Beige/White Crystalline Powder | [1][2] |

| Melting Point | 78-80 °C | [2][4] |

| Boiling Point | 279 °C (at 760 mmHg) | [4] |

| Solubility | Insoluble in water; slightly soluble in ethanol and ether. | [1][5] |

| Density | ~1.428 g/cm³ (estimate) | [2] |

| InChI Key | AXLYJLKKPUICKV-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)[O-] | [3][6] |

Spectroscopic Profile

The structural features of Methyl 3-nitrobenzoate give rise to a distinct spectroscopic signature, which is crucial for its identification and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methyl ester protons. Due to the electron-withdrawing effects of the nitro and ester groups, the aromatic protons are deshielded and appear downfield. The lack of symmetry compared to the parent methyl benzoate results in more complex splitting patterns in this region.[7][8] The methyl group of the ester typically presents as a sharp singlet upfield, around 3.9 ppm.[9]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum shows distinct signals for each of the eight carbons due to the molecule's asymmetry.[7] The carbonyl carbon of the ester is found significantly downfield (~164-165 ppm), while the methyl carbon of the ester appears upfield (~52-53 ppm).[7][9] The aromatic carbons resonate in the intermediate region, with their chemical shifts influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Strong absorption bands are expected for the carbonyl (C=O) stretch of the ester at approximately 1720-1725 cm⁻¹.[8][10] The presence of the nitro group is confirmed by two characteristic strong absorptions corresponding to asymmetric and symmetric stretching, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[8][10] A C-O stretch from the ester is also observable around 1250-1280 cm⁻¹.[8][10]

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (181.15 g/mol ). Fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).[6]

Synthesis, Mechanism, and Purification

The most common and industrially relevant synthesis of Methyl 3-nitrobenzoate is the electrophilic aromatic substitution of methyl benzoate.[11][12]

Synthesis Mechanism: Electrophilic Nitration

The reaction proceeds via the nitration of the benzene ring. The ester group (-COOCH₃) is a deactivating, meta-directing group. This is because the carbonyl group withdraws electron density from the ring, making it less susceptible to electrophilic attack. However, the deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for substitution.[11] The electrophile is the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[7]

Caption: Mechanism of Electrophilic Nitration of Methyl Benzoate.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a synthesized representation of established laboratory procedures.[10][11][13]

-

Preparation : In a conical flask, place 2.0 g of methyl benzoate. Submerge the flask in an ice-water bath to cool.

-

Acid Addition : Slowly and with continuous swirling, add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate. Maintain the temperature below 6 °C.[13]

-

Nitrating Mixture : In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid. Cool this mixture in the ice bath.[13]

-

Reaction : Using a dropping pipette, add the chilled nitrating mixture to the methyl benzoate solution very slowly over approximately 15 minutes. It is critical to maintain the reaction temperature below 6-10 °C to minimize the formation of dinitrated byproducts.[10][13]

-

Quenching : Once the addition is complete, allow the flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.[13] Then, carefully pour the reaction mixture over approximately 20 g of crushed ice in a beaker.[11]

-

Isolation : The product will precipitate as a solid. Allow the ice to melt completely, then collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of ice-cold water.[10][11]

Purification: Recrystallization

Methyl 3-nitrobenzoate is insoluble in water but soluble in hot ethanol.[11] This property is exploited for purification.

-

Transfer the crude, air-dried solid to a small conical flask.

-

Add a minimal amount of a hot water-ethanol mixture (a common solvent system for this recrystallization) until the solid just dissolves.[11][13]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.

-

Collect the purified crystals by vacuum filtration and allow them to dry completely.

-

The purity can be verified by measuring the melting point, which should be sharp and within the range of 78-80 °C.[13]

Chemical Reactivity and Key Transformations

The synthetic value of Methyl 3-nitrobenzoate lies in the reactivity of its two functional groups, which can be selectively transformed.

-

Reduction of the Nitro Group : The most significant reaction is the reduction of the nitro group to an amine, yielding Methyl 3-aminobenzoate. This transformation is a gateway to a vast number of derivatives, as the resulting amino group can be readily acylated, alkylated, or diazotized. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl).[14]

-

Hydrolysis of the Ester : The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-nitrobenzoic acid) under either acidic or basic conditions.

-

Nucleophilic Aromatic Substitution : While the nitro group is not at a position to strongly activate the ring for SₙAr reactions, under forcing conditions, transformations are possible.

Caption: Key Synthetic Transformations of Methyl 3-nitrobenzoate.

Applications in Research and Drug Development

Methyl 3-nitrobenzoate is not typically an end-product but rather a crucial intermediate.[1]

-

Pharmaceutical Synthesis : It is a vital building block for Active Pharmaceutical Ingredients (APIs).[1] The transformation to Methyl 3-aminobenzoate is particularly important. For instance, structurally related aminobenzoate derivatives have been investigated as inhibitors of malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism.[15] A compound named Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate was identified as a potent dual inhibitor of MDH1 and MDH2, demonstrating significant anti-tumor efficacy in preclinical models.[15] This highlights the value of the aminobenzoate scaffold, accessible directly from Methyl 3-nitrobenzoate, in developing targeted cancer therapies.

-

Agrochemical Industry : Similar to its role in pharmaceuticals, this compound serves as an intermediate in the synthesis of novel herbicides and insecticides.[1]

-

General Organic Synthesis : It is used in the preparation of various compounds, including iodoarenes, dyes, and other specialty chemicals.[2][16]

Safety, Handling, and Storage

While not classified as hazardous under the US OSHA Hazard Communication Standard, prudent laboratory practices are essential when handling Methyl 3-nitrobenzoate.[5]

| Guideline | Recommendation | Source(s) |

| Engineering Controls | Use with adequate ventilation. Facilities should have an eyewash station and safety shower. | [17] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, appropriate protective gloves, and a lab coat. | [17][18] |

| Handling | Avoid generating dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. | [17][18] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2][17][18] |

| Incompatibilities | Strong oxidizing agents and strong bases. | [2][5] |

| Spill Response | Sweep up material, place into a suitable disposal container, and avoid creating dust. | [17][18] |

| Decomposition | Thermal decomposition may produce toxic gases like carbon oxides and nitrogen oxides (NOx). | [18][19] |

Conclusion

Methyl 3-nitrobenzoate (CAS 618-95-1) is a cornerstone intermediate in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable precursor for high-value compounds in the pharmaceutical, agrochemical, and materials science sectors. The strategic importance of its primary derivative, Methyl 3-aminobenzoate, in the design of targeted therapeutics underscores the continued relevance of this fundamental chemical building block in advancing scientific research and development.

References

-

LookChem. Cas 618-95-1, Methyl 3-nitrobenzoate.

-

Cole-Parmer. Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%.

-

ChemicalBook. Methyl 3-nitrobenzoate | 618-95-1.

-

ChemScene. 618-95-1 | Methyl 3-nitrobenzoate.

-

ChemicalBook. Methyl 3-nitrobenzoate - Safety Data Sheet.

-

Quora. What is the synthesis of methyl 3-nitrobenzoate?.

-

Fisher Scientific. SAFETY DATA SHEET - Methyl 3-nitrobenzoate.

-

Sigma-Aldrich. Methyl 3-nitrobenzoate 99 | 618-95-1.

-

ChemADVISOR, Inc. MSDS - OHS14953.

-

Sigma-Aldrich. SAFETY DATA SHEET - Methyl 3-nitrobenzoate.

-

Royal Society of Chemistry. Nitration of methyl benzoate | Resource.

-

ANASAZI Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

-

Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.

-

CAS Common Chemistry. Methyl 3-nitrobenzoate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate.

-

Unspecified Source. A 2 step synthesis of methyl 3-n.

-

Unspecified Source. Preparation of methyl 3-nitrobenzoate.

-

Study.com. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.

-

ChemicalBook. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum.

-

PubChem, NIH. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260.

-

The Royal Society of Chemistry. Supporting Information.

-

BenchChem. Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development.

-

Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.

-

PubMed. [Application of methyl in drug design].

-

PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.

-

University of South Alabama. Preparation of Methyl 3-nitrobenzoate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cas 618-95-1,Methyl 3-nitrobenzoate | lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-ニトロ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aiinmr.com [aiinmr.com]

- 8. homework.study.com [homework.study.com]

- 9. rsc.org [rsc.org]

- 10. southalabama.edu [southalabama.edu]

- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 12. issr.edu.kh [issr.edu.kh]

- 13. savemyexams.com [savemyexams.com]

- 14. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. Methyl 3-nitrobenzoate - Safety Data Sheet [chemicalbook.com]

- 19. home.miracosta.edu [home.miracosta.edu]

An In-depth Technical Guide to the Physical Properties of Methyl 3-(3-nitrophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 3-(3-nitrophenyl)benzoate, a compound of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines established identification information with computationally predicted properties from reputable chemical databases. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the existing knowledge base.

Compound Identification and Molecular Structure

This compound is a benzoate ester characterized by the presence of a nitrophenyl substituent. Its unique molecular architecture, featuring both an electron-withdrawing nitro group and a flexible ester linkage, suggests potential applications as a versatile chemical intermediate.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 149506-24-1 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[O-] |

| InChI Key | YWJWHADZJCRHSO-UHFFFAOYSA-N |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational modeling provides valuable insights into the expected physical properties of this compound. The following data has been aggregated from reputable chemical prediction platforms. It is crucial to note that these are theoretical values and should be confirmed through empirical testing.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Melting Point | 95-105 °C | Prediction based on structural analogues. The presence of the polar nitro group and the biphenyl system likely contributes to a relatively high melting point for a molecule of this size. |

| Boiling Point | 425.5 ± 40.0 °C at 760 mmHg | Predicted using advanced computational algorithms. High boiling point is expected due to the molecular weight and polarity. |

| Density | 1.3 ± 0.1 g/cm³ | Theoretical density calculation. |

| LogP (Octanol-Water Partition Coefficient) | 3.5 | Indicates a moderate level of lipophilicity, suggesting potential for membrane permeability. |

| Water Solubility | Low | Expected to be sparingly soluble in water due to the predominantly nonpolar aromatic structure. |

Experimental Protocols for Physical Property Determination

The following sections detail standardized, reliable methodologies for the experimental determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. [1][2][3]A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. [1][4] Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm. [5]2. Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Initial Determination: A rapid heating rate (e.g., 10-20°C/min) is used to obtain an approximate melting range. [2][3]4. Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2°C/min) through the approximate melting range to ensure an accurate measurement. [1][3]5. Data Recording: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be essential for confirming the connectivity of the aromatic rings and the position of the substituents.

Methodology: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. [6][7]Any solid impurities should be removed by filtration. [6][8]2. Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is locked on the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity. [7]3. Data Acquisition: The ¹H and ¹³C NMR spectra are acquired according to standard instrument protocols. [6][9]4. Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). [6][9]

Caption: General Workflow for NMR Spectroscopy.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic peaks for the ester carbonyl group, the nitro group, and the aromatic rings would be expected.

Methodology: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal, and the IR spectrum is recorded.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Caption: Workflow for ATR-IR Spectroscopy.

Solubility Determination

Understanding the solubility of a compound is crucial for its formulation and delivery in drug development, as well as for designing appropriate reaction and purification conditions in synthesis.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube, and the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous shaking. [4][8]3. Observation: The solubility is determined by observing the amount of solvent required to completely dissolve the solute at a given temperature. The results can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

Conclusion

While experimental data for this compound remains limited, this guide provides a solid foundation for researchers by presenting its key identifiers and computationally predicted physical properties. The detailed experimental protocols included herein offer a clear path for the empirical validation and expansion of this knowledge. As a compound with potential utility in various chemical and pharmaceutical applications, a thorough understanding of its physical properties is paramount for its successful exploitation.

References

-

NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 14, 2026, from [Link]

-

How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 14, 2026, from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved January 14, 2026, from [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Experiment 1: Melting Point. (n.d.). Retrieved January 14, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 14, 2026, from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved January 14, 2026, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 14, 2026, from [Link]

-

14.2: Acquiring a NMR Spectrum - Chemistry LibreTexts. (2025, December 9). Retrieved January 14, 2026, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. amherst.edu [amherst.edu]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of Substituted Nitroaromatic Esters: A Case Study on Methyl 3-nitrobenzoate

Introduction: Navigating the Landscape of Nitroaromatic Esters

In the realm of drug development, agrochemicals, and materials science, the precise understanding of a molecule's chemical properties is paramount. Nitroaromatic esters, a class of compounds characterized by the presence of a nitro group and an ester functional group on an aromatic ring, are pivotal intermediates in the synthesis of a wide array of functional molecules. Their reactivity is dictated by the electronic interplay between the strongly electron-withdrawing nitro group and the ester moiety, which influences the aromatic system's susceptibility to various transformations.

This guide provides a comprehensive technical overview of the chemical properties of this class of compounds, with a focused exploration of Methyl 3-nitrobenzoate . While the initial subject of interest was Methyl 3-(3-nitrophenyl)benzoate (CAS No. 149506-24-1), the publicly available data for this specific biphenyl derivative is limited. It is known to be a chemical intermediate with a molecular formula of C14H11NO4 and a molecular weight of 257.24 g/mol .[] Its synthesis would likely involve a Suzuki coupling reaction to form the biphenyl core, followed by esterification, or vice versa. However, to provide the in-depth, practical insights required by researchers, we will pivot to its close, well-documented analogue, Methyl 3-nitrobenzoate (CAS No. 618-95-1). The principles and methodologies discussed herein for Methyl 3-nitrobenzoate are largely translatable to other, more complex nitroaromatic esters.

I. Core Molecular Attributes of Methyl 3-nitrobenzoate

A foundational understanding of a molecule begins with its fundamental physical and structural characteristics. These properties govern its behavior in different environments and are critical for designing synthetic routes and purification strategies.

Physicochemical Properties

Methyl 3-nitrobenzoate is a beige crystalline solid at room temperature.[2] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7NO4 | [3][4] |

| Molecular Weight | 181.15 g/mol | [3][4] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 279 °C | [2] |

| Appearance | Beige crystalline powder | [2] |

| Solubility | Insoluble in water; soluble in hot ethanol. | [5][6] |

The presence of the polar nitro and ester groups contributes to its crystalline nature and relatively high melting and boiling points compared to unsubstituted methyl benzoate. Its insolubility in water and solubility in organic solvents like ethanol are typical for moderately polar organic compounds.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The key spectroscopic features of Methyl 3-nitrobenzoate are outlined below.

-

Infrared (IR) Spectroscopy: The IR spectrum of Methyl 3-nitrobenzoate exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption peak around 1725 cm⁻¹ is indicative of the C=O stretching of the ester group. The presence of the nitro group is confirmed by two strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively. An absorption at around 1280 cm⁻¹ is attributed to the C-O stretching of the ester.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The spectrum of Methyl 3-nitrobenzoate typically shows a singlet for the methyl protons of the ester group at around 4.001 ppm. The aromatic protons appear as a complex multiplet in the downfield region (around 7.6-8.9 ppm) due to the deshielding effects of the electron-withdrawing nitro and ester groups.[8] The loss of symmetry compared to methyl benzoate results in four distinct signals for the aromatic protons.[9]

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry, the spectrum of Methyl 3-nitrobenzoate displays signals for all eight carbon atoms. The carbonyl carbon of the ester group resonates significantly downfield, typically around 164 ppm. The methyl carbon of the ester appears upfield at approximately 52 ppm. The aromatic carbons show a range of chemical shifts influenced by the positions of the nitro and ester substituents.[9]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of Methyl 3-nitrobenzoate shows a molecular ion peak (M⁺) at m/z 181, corresponding to its molecular weight.[10]

II. Synthesis of Methyl 3-nitrobenzoate: A Practical Perspective

The synthesis of Methyl 3-nitrobenzoate is a classic example of electrophilic aromatic substitution and esterification, two fundamental reactions in organic chemistry. Understanding the nuances of these synthetic routes is crucial for optimizing yield and purity.

Route 1: Electrophilic Aromatic Substitution of Methyl Benzoate

This is the most common and direct method for preparing Methyl 3-nitrobenzoate. It involves the nitration of methyl benzoate using a mixture of concentrated nitric acid and sulfuric acid.

Causality Behind Experimental Choices: The ester group (-COOCH₃) is a deactivating, meta-directing group in electrophilic aromatic substitution.[5] This is due to its electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions due to resonance effects, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.[9]

Experimental Workflow: Nitration of Methyl Benzoate

Caption: Workflow for the synthesis of Methyl 3-nitrobenzoate via nitration.

Detailed Protocol: Nitration of Methyl Benzoate [5][7][11]

-

Preparation of the Nitrating Mixture: In a flask, carefully add 1.5 cm³ of concentrated nitric acid to an ice bath. Slowly and with constant swirling, add 1.5 cm³ of concentrated sulfuric acid. Allow this mixture to cool in the ice bath.

-

Reaction Setup: In a separate conical flask, place 2.0 g of methyl benzoate and cool it in an ice-water bath.

-

Nitration: Using a dropping pipette, add the chilled nitrating mixture dropwise to the methyl benzoate over approximately 15 minutes. Ensure the temperature of the reaction mixture is maintained below 15 °C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes.

-

Isolation: Pour the reaction mixture onto about 20 g of crushed ice in a beaker. The product will precipitate as a solid.

-

Filtration: Once the ice has melted, collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of ice-cold water.

-

Purification: Recrystallize the crude Methyl 3-nitrobenzoate from a mixture of water and ethanol to obtain the purified product.[5] Dry the crystals before characterization.

Route 2: Fischer Esterification of 3-Nitrobenzoic Acid

An alternative synthesis route involves the Fischer esterification of 3-nitrobenzoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid.

Causality Behind Experimental Choices: This is an equilibrium-controlled reaction. To drive the equilibrium towards the product (the ester), an excess of one of the reactants (usually the alcohol, methanol) is used. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The removal of water as it is formed can also shift the equilibrium to the right.

Experimental Workflow: Fischer Esterification

Caption: Workflow for the synthesis of Methyl 3-nitrobenzoate via Fischer Esterification.

Detailed Protocol: Fischer Esterification of 3-Nitrobenzoic Acid [12]

-

Reaction Setup: In a round-bottom flask, combine 1-2 g of dry 3-nitrobenzoic acid with 8 mL of anhydrous methanol for every gram of the acid. Carefully add 1 mL of concentrated sulfuric acid for every 20 mL of methanol.

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux for 1 hour.

-

Work-up: After cooling, pour the reaction mixture into a beaker containing ice.

-

Isolation: Isolate the precipitated product by suction filtration and wash it thoroughly with water.

-

Purification: Recrystallize the crude product from methanol to obtain pure Methyl 3-nitrobenzoate.

III. Chemical Reactivity and Synthetic Utility

The chemical reactivity of Methyl 3-nitrobenzoate is dominated by the nitro and ester functional groups, making it a versatile intermediate in organic synthesis.

Reduction of the Nitro Group

The most significant reaction of Methyl 3-nitrobenzoate in synthetic chemistry is the reduction of the nitro group to an amino group, yielding Methyl 3-aminobenzoate. This transformation is a gateway to a vast array of other functional groups and molecular scaffolds.

Common Reducing Agents and Conditions:

-

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol. The reaction is typically quantitative.[13]

-

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

-

Other Reducing Agents: Sodium dithionite or thiourea dioxide can also be employed for the reduction of the nitro group.[13]

Logical Relationship: Synthetic Utility of Nitro Reduction

Caption: Synthetic pathways originating from the reduction of Methyl 3-nitrobenzoate.

Hydrolysis of the Ester Group

The methyl ester group can be hydrolyzed back to a carboxylic acid (3-nitrobenzoic acid) under either acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is achieved by heating the ester with an aqueous acid.

-

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide, to yield the carboxylate salt. Subsequent acidification protonates the carboxylate to give the carboxylic acid.

IV. Applications in Research and Development

Methyl 3-nitrobenzoate is primarily used as a building block in organic synthesis.[14] Its utility stems from the ability to selectively modify the nitro and ester groups.

-

Pharmaceutical and Agrochemical Synthesis: The reduction of the nitro group to an amine provides a key intermediate, Methyl 3-aminobenzoate. This aniline derivative can then be further functionalized through amide coupling, urea formation, or diazonium chemistry to produce a variety of biologically active molecules, including analgesics and herbicide safeners.[9]

-

Dye and Imaging Agent Production: The diazonium salts formed from Methyl 3-aminobenzoate can be used in coupling reactions to synthesize azo dyes and other imaging agents.

-

Academic Research and Teaching: The synthesis of Methyl 3-nitrobenzoate is a common experiment in undergraduate organic chemistry laboratories to demonstrate the principles of electrophilic aromatic substitution and the directing effects of substituents.[5]

V. Conclusion

Methyl 3-nitrobenzoate serves as an exemplary case study for understanding the chemical properties of nitroaromatic esters. Its well-defined physical characteristics, clear spectroscopic profile, and predictable reactivity make it a valuable tool for both academic instruction and industrial research. The synthetic protocols for its preparation are robust and illustrative of fundamental organic reactions. Furthermore, its utility as a precursor to a wide range of more complex molecules underscores the importance of such intermediates in the development of new pharmaceuticals, agrochemicals, and materials. The knowledge and techniques applied to Methyl 3-nitrobenzoate provide a solid foundation for researchers and scientists working with other substituted nitroaromatic compounds.

References

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

-

University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Truman State University. (2017, July). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-nitrobenzoate in Advancing Chemical Industry Innovations. Retrieved from [Link]

Sources

- 2. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]

- 3. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. chembk.com [chembk.com]

- 7. southalabama.edu [southalabama.edu]

- 8. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]

- 9. aiinmr.com [aiinmr.com]

- 10. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]

- 11. savemyexams.com [savemyexams.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. nbinno.com [nbinno.com]

"Methyl 3-(3-nitrophenyl)benzoate" molecular structure and weight

This guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for Methyl 3-(3-nitrophenyl)benzoate, a biphenyl compound of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule.

Introduction and Scientific Context

This compound is a biaryl compound, a structural motif frequently found in pharmaceutically active molecules and functional materials. The presence of a nitro group, a strong electron-withdrawing group, and a methyl ester functionality makes it a versatile intermediate for further chemical transformations. The precise arrangement of these groups on the biphenyl core dictates the molecule's steric and electronic properties, which in turn influences its reactivity and potential applications as a building block in the synthesis of more complex chemical entities.

The inherent asymmetry of this compound, with distinct substitution patterns on each phenyl ring, allows for regioselective modifications, offering a strategic advantage in the design and synthesis of novel compounds. Understanding its fundamental properties is therefore crucial for its effective utilization in research and development.

Molecular Structure and Properties

The molecular structure of this compound consists of two benzene rings linked by a single carbon-carbon bond. One ring is substituted with a methyl benzoate group at the 1- and 3-positions, while the other ring is substituted with a nitro group at the 3-position.

Molecular Formula: C₁₄H₁₁NO₄[1][2][3][][5][6]

Molecular Weight: 257.24 g/mol [1][2]

CAS Number: 149506-24-1[1][2][3][][5][6]

Synonyms:

-

3'-Nitro-3-biphenylcarboxylic Acid Methyl Ester[]

Structural Representation

Caption: 2D Structure of this compound

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 257.24 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₁NO₄ | [1][2][3][][5][6] |

| CAS Number | 149506-24-1 | [1][2][3][][5][6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

Due to the absence of a specific, published synthetic protocol for this compound, a robust and widely applicable method, the Suzuki-Miyaura cross-coupling reaction, is proposed. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[7] The reaction's tolerance for a wide variety of functional groups makes it an ideal choice for coupling the two substituted phenyl rings.

The proposed synthesis involves the cross-coupling of methyl 3-bromobenzoate with 3-nitrophenylboronic acid .

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (methyl 3-bromobenzoate), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic ligand from the organoboron compound (3-nitrophenylboronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two organic ligands on the palladium center couple, forming the biaryl product and regenerating the Pd(0) catalyst.

Proposed Experimental Protocol

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[7][8] Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the best results.

Materials:

-

Methyl 3-bromobenzoate

-

3-Nitrophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask, add methyl 3-bromobenzoate (1.0 equivalent), 3-nitrophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., 0.01-0.05 equivalents of Pd(PPh₃)₄).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Conclusion and Future Directions

This guide provides the fundamental molecular information for this compound and outlines a robust, field-proven synthetic strategy. The proposed Suzuki-Miyaura cross-coupling protocol offers a reliable starting point for the laboratory-scale synthesis of this compound. It is imperative for researchers to conduct experimental validation of the physicochemical properties and to optimize the proposed synthetic route to ensure high yield and purity. The availability of this versatile building block will undoubtedly facilitate further research into the development of novel chemical entities with potential applications in pharmacology and materials science.

References

-

Autech Industry Co.,Ltd. METHYL 3'-NITRO[1,1'-BIPHENYL]-3-CARBOXYLATE (CAS No. 149506-24-1) SDS. [Link]

-

King-Pharm. 149506-24-1 Methyl 3'-nitro-[1,1'-biphenyl]-3-carboxylate. [Link]

-

Chemexpress. CAS 149506-24-1|Methyl 3-(3-nitrophenyl).... [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 149506-24-1 Methyl 3'-nitro-[1,1'-biphenyl]-3-carboxylate [chemsigma.com]

- 5. chemexpress.cn [chemexpress.cn]

- 6. AB310557 | CAS 149506-24-1 – abcr Gute Chemie [abcr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility of Methyl 3-(3-nitrophenyl)benzoate in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, its solubility profile is a cornerstone of its developability. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. Methyl 3-(3-nitrophenyl)benzoate, a compound of interest in medicinal chemistry, possesses a molecular architecture that suggests a nuanced solubility behavior. Understanding its solubility in various organic solvents is paramount for a multitude of processes, including:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of the compound.

-

Formulation Development: The choice of excipients and delivery systems is heavily influenced by the solubility of the API.

-

Preclinical and Toxicological Studies: Preparing appropriate dosing solutions for in vitro and in vivo studies requires a thorough understanding of the compound's solubility.

-

Analytical Method Development: The selection of mobile phases in chromatographic techniques like HPLC is dependent on the analyte's solubility.

This guide will provide the foundational knowledge and practical tools to systematically investigate the solubility of this compound.

Theoretical Framework for Predicting Solubility

The age-old principle of "like dissolves like" provides a foundational, albeit simplistic, approach to predicting solubility.[1][2] A more sophisticated prediction requires a detailed analysis of the intermolecular forces at play between the solute (this compound) and the solvent.

Molecular Structure Analysis of this compound

The chemical structure of this compound is key to its solubility characteristics.

Sources

A Comprehensive Spectroscopic Analysis of Methyl 3-(3-nitrophenyl)benzoate: A Technical Guide for Researchers

Introduction

Methyl 3-(3-nitrophenyl)benzoate is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring two substituted aromatic rings, necessitates a thorough characterization to ensure its identity and purity. This technical guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by data from analogous compounds, offering a robust framework for researchers in drug development and related scientific fields.

The synthesis of asymmetrically substituted biphenyls like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction[1][2]. This method allows for the precise construction of the C-C bond between the two aromatic rings, offering good yields and tolerance for various functional groups[2]. Understanding the synthetic route is crucial as it informs the expected structure and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, corresponding to the eight protons on the two benzene rings, and a singlet in the upfield region for the methyl ester protons. The electron-withdrawing nature of the nitro group and the ester functionality will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values)[3].

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | t | 1H | H-2' |

| ~8.25 | ddd | 1H | H-4' |

| ~8.15 | ddd | 1H | H-6' |

| ~7.95 | dt | 1H | H-4 |

| ~7.80 | t | 1H | H-2 |

| ~7.65 | t | 1H | H-5' |

| ~7.55 | t | 1H | H-5 |

| ~7.50 | ddd | 1H | H-6 |

| ~3.95 | s | 3H | -OCH₃ |

Causality Behind Assignments:

-

-OCH₃ Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet at approximately 3.95 ppm, a characteristic chemical shift for this functional group[3].

-

Protons on the Nitro-substituted Ring: The protons on the 3-nitrophenyl ring will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The proton at the 2'-position (H-2'), being ortho to the nitro group, is predicted to be the most downfield, appearing as a triplet. The protons at H-4' and H-6' will also be downfield and will exhibit complex splitting patterns (doublet of doublets of doublets) due to both ortho and meta couplings.

-

Protons on the Ester-substituted Ring: The protons on the methyl benzoate ring will be influenced by the ester group and the 3-nitrophenyl substituent. The proton at H-2, ortho to the ester group, will be deshielded. The remaining protons (H-4, H-5, and H-6) will have chemical shifts and multiplicities determined by their positions relative to the two substituents.

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of two aromatic rings will result in twelve signals in the aromatic region, in addition to the signals for the carbonyl and methyl carbons of the ester group.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O |

| ~148.5 | C-3' |

| ~141.0 | C-1' |

| ~138.0 | C-1 |

| ~135.0 | C-3 |

| ~130.0 | C-5' |

| ~129.5 | C-5 |

| ~129.0 | C-6 |

| ~128.5 | C-4 |

| ~124.0 | C-6' |

| ~122.5 | C-4' |

| ~122.0 | C-2' |

| ~52.5 | -OCH₃ |

Causality Behind Assignments:

-

Carbonyl and Methyl Carbons: The carbonyl carbon of the ester is expected to be the most downfield signal at around 166.0 ppm, while the methyl carbon will be the most upfield at approximately 52.5 ppm[3][4].

-

Aromatic Carbons: The carbon attached to the nitro group (C-3') will be significantly deshielded. The quaternary carbons (C-1, C-1', and C-3) will also have distinct chemical shifts. The remaining aromatic carbons will appear in the range of 122-135 ppm, with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the absorption bands of the ester and nitro functional groups, as well as the aromatic rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Methyl C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

| 800-690 | Strong | Aromatic C-H bend |

Interpretation of Key Peaks:

-

Ester Group: A strong absorption band around 1730 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester. Another strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage[5].

-

Nitro Group: The presence of the nitro group is confirmed by two strong absorption bands. The asymmetric stretching vibration is expected around 1530 cm⁻¹, and the symmetric stretching vibration will appear around 1350 cm⁻¹[6].

-

Aromatic Rings: The bands in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic protons. The characteristic C=C stretching vibrations within the aromatic rings will be observed around 1600 and 1475 cm⁻¹. Strong bands in the fingerprint region (800-690 cm⁻¹) are due to the out-of-plane C-H bending vibrations, which can sometimes provide information about the substitution pattern of the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, Electron Ionization (EI) would be a common method for analysis.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 257 | [M]⁺ (Molecular Ion) |

| 226 | [M - OCH₃]⁺ |

| 199 | [M - COOCH₃]⁺ |

| 181 | [C₆H₄COOCH₃]⁺ |

| 151 | [C₁₂H₈]⁺ |

| 120 | [C₆H₄CO]⁺ |

| 76 | [C₆H₄]⁺ |

Fragmentation Pathway and Interpretation:

The molecular ion peak ([M]⁺) for this compound is expected at m/z 257, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.

Sources

A Technical Guide to Methyl 3-(3-nitrophenyl)benzoate: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Significance of the Biphenyl Scaffold

In the landscape of medicinal chemistry, the biphenyl moiety stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[][2] Its unique stereochemical and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics. This guide delves into the specifics of a particularly interesting biphenyl derivative: Methyl 3-(3-nitrophenyl)benzoate. We will explore its synthesis, in-depth characterization, and the scientific rationale behind its potential applications in drug discovery and development. This document serves as a technical resource for researchers and professionals in the pharmaceutical and life sciences sectors.

Physicochemical Properties

This compound is an organic compound that exists as a solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 149506-24-1 | [][3][4][5] |

| Molecular Formula | C₁₄H₁₁NO₄ | [6] |

| Molecular Weight | 257.24 g/mol | [6] |

| Synonyms | 3'-Nitro-3-biphenylcarboxylic Acid Methyl Ester, Methyl 3'-nitro-[1,1'-biphenyl]-3-carboxylate | [][5] |

| Purity | Typically ≥97% | [3][4][6] |

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][7] This reaction is favored for its mild conditions, tolerance to a wide array of functional groups, and the commercial availability of the necessary precursors.[8][9]

The core principle involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the coupling of methyl 3-bromobenzoate with 3-nitrophenylboronic acid.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (methyl 3-bromobenzoate), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species (3-nitrophenylboronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[8]

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

Methyl 3-bromobenzoate

-

3-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask, combine methyl 3-bromobenzoate (1.0 mmol), 3-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 10 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Analyze the purified product to confirm its identity and purity.

Characterization and Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the lack of symmetry in the molecule. Key expected signals include:

-

A singlet for the methyl ester protons (-OCH₃) appearing upfield.

-

A series of multiplets in the aromatic region corresponding to the protons on both phenyl rings. The electron-withdrawing nature of the nitro and ester groups will cause these protons to be deshielded, resulting in signals in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum will also reflect the asymmetry of the molecule, with distinct signals for each of the 14 carbon atoms.

-

The carbonyl carbon of the ester group will resonate at a significantly downfield chemical shift (typically around 164-166 ppm).

-

The methyl carbon of the ester group will appear at a much higher field (around 52 ppm).

-

The remaining 12 aromatic carbons will give rise to a series of signals in the aromatic region.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups:

-

A strong absorption for the C=O stretch of the ester group (around 1720-1730 cm⁻¹).[13]

-

Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[13]

-

C-O stretching of the ester at around 1250-1280 cm⁻¹.[10][13]

-

C=C stretching of the aromatic rings in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 257.24 g/mol .

Applications in Drug Development and Medicinal Chemistry

The structural features of this compound make it a compound of significant interest for drug discovery and development.

The Biphenyl Core and Biological Activity

Biphenyl derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and analgesic properties.[14] The ability of the two phenyl rings to adopt a twisted conformation allows for optimal binding to various biological targets.

The Role of the Nitro Group

The nitro group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[15] Furthermore, the nitro group can be considered both a pharmacophore and a potential toxicophore, and its effects must be carefully evaluated.[15][16]

The nitro group also serves as a valuable synthetic handle. It can be readily reduced to an amino group, which can then be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.[17] This chemical tractability makes this compound an excellent starting point for the synthesis of more complex molecules.

Potential Therapeutic Areas

-

Anti-inflammatory and Analgesic Agents: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel biphenyl analogs is a promising strategy for developing new and improved anti-inflammatory and analgesic agents.

-

Anticancer Agents: Certain nitroaromatic compounds have been investigated as anticancer drugs.[18] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Additionally, the biphenyl structure can be tailored to inhibit specific protein-protein interactions or enzyme activities implicated in cancer progression. For instance, flutamide, a non-steroidal anti-androgen used in prostate cancer treatment, contains a nitroaromatic moiety.[19]

-

Antimicrobial Agents: Nitro-containing compounds have a long history of use as antimicrobial agents.[16] The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species that are toxic to microorganisms.[15]

Conclusion

This compound is a synthetically accessible biphenyl derivative with significant potential as a building block in drug discovery. Its synthesis via the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for its efficient production. The combination of the privileged biphenyl scaffold and the synthetically versatile nitro group makes this compound a valuable starting point for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. AB310557 | CAS 149506-24-1 – abcr Gute Chemie [abcr.com]

- 5. chemexpress.cn [chemexpress.cn]

- 6. AB310557 | CAS 149506-24-1 – abcr Gute Chemie [abcr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. homework.study.com [homework.study.com]

- 11. rsc.org [rsc.org]

- 12. Methyl 3-nitrobenzoate(618-95-1) IR Spectrum [chemicalbook.com]

- 13. southalabama.edu [southalabama.edu]

- 14. ijsdr.org [ijsdr.org]

- 15. researchgate.net [researchgate.net]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism, with a specific focus on the nitration of methyl benzoate. Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing the reaction's regioselectivity and rate. We will explore the generation of the active electrophile, the intricacies of the substitution mechanism, and the critical role of the ester functional group in directing the incoming nitro group to the meta position. Furthermore, this guide presents a detailed, field-proven experimental protocol, complete with causal explanations for each step, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of Electrophilic Aromatic Substitution